Longipedlactone E

colorectal cancer cytotoxicity assay MTT

Solid tumor researchers requiring potent, selective triterpenoids for colorectal cancer models face inconsistent potency across analogs. Longipedlactone E offers a validated solution: - 4.4× more potent vs HT-29 than Longipedlactone A (IC50 1.76 μM). - 77% less compound mass per experiment reduces procurement costs and DMSO artifacts. - Distinct rearranged 5/6 pentacyclic scaffold enables unique SAR exploration. Supplied with analytical documentation; ready-to-dissolve format. In stock for immediate dispatch.

Molecular Formula C30H38O6
Molecular Weight 494.6 g/mol
Cat. No. B15242868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongipedlactone E
Molecular FormulaC30H38O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1=CC(C(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O
InChIInChI=1S/C30H38O6/c1-16-13-23(31)26(35-27(16)33)18(3)20-11-12-29(6)22(17(20)2)15-30(34)14-19-7-10-25(32)36-28(4,5)21(19)8-9-24(29)30/h7,10-11,13-14,18,21-24,26,31,34H,2,8-9,12,15H2,1,3-6H3/t18-,21-,22+,23+,24+,26+,29-,30-/m1/s1
InChIKeyNJHQJHDTYYVRFQ-XSJJJNEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Longipedlactone E: Cytotoxic Triterpene Dilactone


Longipedlactone E is a triterpene dilactone first isolated from the leaves and stems of Kadsura longipedunculata (Schisandraceae) and subsequently identified in Kadsura coccinea [1]. Belonging to the longipedlactone family (compounds A–I) characterized by an unprecedented rearranged pentacyclic skeleton derived from cycloartane, Longipedlactone E features a molecular formula of C30H38O6 and a molecular weight of 494.6 g/mol [1]. This compound exhibits selective in vitro cytotoxicity against multiple human cancer cell lines, including K562 (chronic myeloid leukemia), HT-29 (colorectal adenocarcinoma), and A549 (lung carcinoma), with IC50 values ranging from 1.76 to 7.66 μM across different cell types [1].

Longipedlactone E: No Suitable Substitutes


Substitution of Longipedlactone E with other longipedlactone analogs or structurally related Kadsura triterpenoids is not scientifically justifiable due to substantial quantitative differences in cytotoxic potency and cell-line selectivity profiles [1]. Within the same longipedlactone series (A–I), IC50 values against identical cell lines vary by up to 4.4-fold (e.g., Longipedlactone E vs. Longipedlactone A against HT-29 cells), while cross-family comparisons reveal even more pronounced disparities [1]. These potency differences stem from specific structural features—particularly variations in hydroxyl and lactone moieties—that directly modulate the compound's interaction with molecular targets governing antiproliferative activity [1].

Longipedlactone E: Comparative Performance Data


Superior HT-29 Cytotoxicity over Longipedlactone A

Longipedlactone E exhibits a 4.4-fold greater cytotoxic potency against HT-29 colorectal adenocarcinoma cells compared to its structural analog Longipedlactone A when tested under identical in vitro conditions. This quantifiable potency differential establishes Longipedlactone E as the demonstrably more potent analog for HT-29-targeted experimental applications [1].

colorectal cancer cytotoxicity assay MTT triterpenoid

A549 Cytotoxicity Advantage over Longipedlactone A

Longipedlactone E demonstrates 3.4-fold greater cytotoxic potency against A549 non-small cell lung carcinoma cells relative to Longipedlactone A. This differential effect magnitude is cell-type specific, with the potency advantage for Longipedlactone E being more pronounced in HT-29 (4.4-fold) than in A549 cells (3.4-fold) [1].

lung cancer non-small cell lung carcinoma cytotoxicity triterpenoid

Cell Line-Selective Cytotoxicity

Longipedlactone E exhibits a cell-line dependent cytotoxicity profile that differs from other active longipedlactones. In K562 chronic myeloid leukemia cells, Longipedlactone E (IC50 = 4.29 μM) is 1.6-fold less potent than Longipedlactone A (IC50 = 2.72 μM)—the inverse relationship of that observed in solid tumor lines HT-29 and A549. In contrast, compounds such as Kadcoccilactones 9 and 10 from K. coccinea exhibit IC50 values of <0.1 μM against K562, representing >40-fold greater potency in leukemia but lacking the broader solid tumor profile [1][2].

selectivity profiling leukemia cytotoxicity pharmacology

Unique Rearranged Pentacyclic Skeleton

Longipedlactone E features an unprecedented rearranged pentacyclic skeleton in which the C and D rings are rearranged to form a 5/6 consecutive carbocycle system with an exocyclic double bond in the D ring—a structural arrangement that differentiates it from other Kadsura triterpenoids such as kadlongilactones and kadcoccilactones, which possess 6/5 carbocycle systems or alternative ring configurations [1]. This skeleton was confirmed by single-crystal X-ray structure determination of Longipedlactone A, establishing the architectural framework shared by the entire longipedlactone A–I series [1].

structural biology natural product chemistry triterpenoid X-ray crystallography

Longipedlactone E: Evidence-Based Research Applications


HT-29 Colorectal Cancer Assays

Longipedlactone E is the preferred longipedlactone analog for HT-29 colorectal cancer studies, demonstrating an IC50 of 1.76 μM—4.4-fold more potent than Longipedlactone A (IC50 = 7.66 μM) in the same model [1]. This potency advantage translates to achieving equivalent growth inhibition with 77% less compound mass per experiment, reducing procurement costs and minimizing solvent/DMSO exposure artifacts in cell culture systems.

A549 NSCLC Experimental Models

For A549 NSCLC research applications, Longipedlactone E provides an IC50 of 1.94 μM, representing a 3.4-fold potency advantage over Longipedlactone A (IC50 = 6.66 μM) [1]. Researchers investigating triterpenoid mechanisms in lung cancer should prioritize Longipedlactone E to achieve robust cytotoxic effects at substantially lower compound concentrations.

Solid Tumor Natural Product Studies

Longipedlactone E exhibits a cell-line selectivity profile favoring solid tumors (HT-29, A549) over hematological malignancies (K562), with a 2.4-fold potency preference for HT-29 over K562 cells [1]. This selectivity profile makes Longipedlactone E particularly suitable for experimental programs investigating solid tumor biology, where alternative longipedlactones (e.g., Longipedlactone A) or kadcoccilactone-type compounds may exhibit reversed selectivity or inadequate solid tumor activity [1][2].

Rearranged Pentacyclic Triterpenoid SAR Studies

Longipedlactone E provides access to the uniquely rearranged 5/6 pentacyclic skeleton first characterized in the longipedlactone A–I series [1]. This carbon framework—confirmed by single-crystal X-ray crystallography—represents a distinct chemical scaffold that cannot be obtained from kadlongilactone-type (6/5 carbocycle) or lanostane-type triterpenoid sources [1]. Procurement of Longipedlactone E enables SAR exploration within this discrete natural product chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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